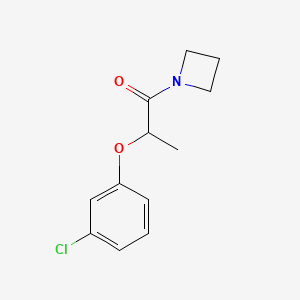
1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one, commonly known as Hydroxyphenylbutazone (HPB), is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). HPB has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one reduces the production of prostaglandins, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has been found to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one in lab experiments is its well-established synthesis method and its potential therapeutic applications in various diseases. However, one of the limitations of using 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one. One of the potential directions is the development of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one derivatives with improved solubility and efficacy. Another direction is the investigation of the potential synergistic effects of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one with other drugs in combination therapy. The use of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one in drug delivery systems for targeted delivery is also a potential future direction. The study of the pharmacokinetics and pharmacodynamics of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one in humans is another potential future direction.
Conclusion:
In conclusion, 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one involves the reaction of 4-hydroxypiperidine with 2-phenylbutanone in the presence of a catalyst. 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one possesses anti-inflammatory, analgesic, and antipyretic properties and has been shown to inhibit the growth of cancer cells. 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one involves the reaction of 4-hydroxypiperidine with 2-phenylbutanone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one. The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, and 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one has also been studied for its potential analgesic properties in pain management.
Eigenschaften
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-14(12-6-4-3-5-7-12)15(18)16-10-8-13(17)9-11-16/h3-7,13-14,17H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWAPWXFCXPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxypiperidin-1-yl)-2-phenylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)




![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)





![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)